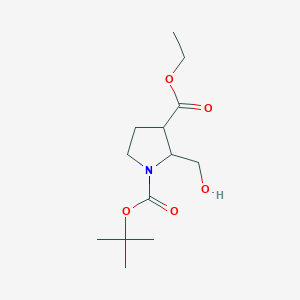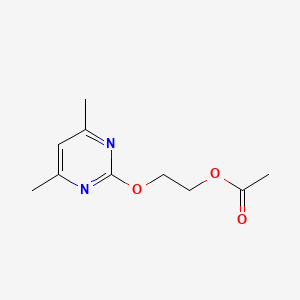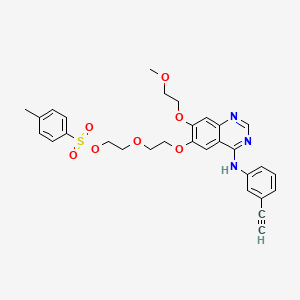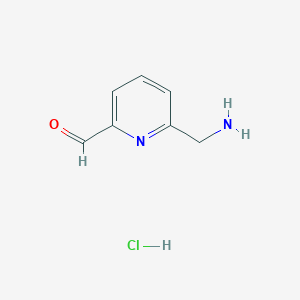
6-(Aminomethyl)picolinaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)picolinaldehyde hydrochloride is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an aminomethyl group attached to the sixth position of the picolinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)picolinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinaldehyde, which is commercially available or can be synthesized from pyridine derivatives.
Aminomethylation: The picolinaldehyde undergoes aminomethylation, where an aminomethyl group is introduced at the sixth position. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
6-(Aminomethyl)picolinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or other amines in the presence of a base.
Major Products Formed
Oxidation: 6-(Aminomethyl)picolinic acid.
Reduction: 6-(Aminomethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
6-(Aminomethyl)picolinaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 6-(Aminomethyl)picolinaldehyde hydrochloride involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Picolinaldehyde: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Nicotinaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Isonicotinaldehyde: Another isomer with distinct properties and uses.
Uniqueness
6-(Aminomethyl)picolinaldehyde hydrochloride is unique due to the presence of both an aldehyde and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in research and industrial applications.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
6-(aminomethyl)pyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,5H,4,8H2;1H |
InChIキー |
YIBRVMQMWFYTDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


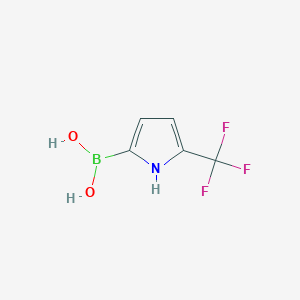

![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

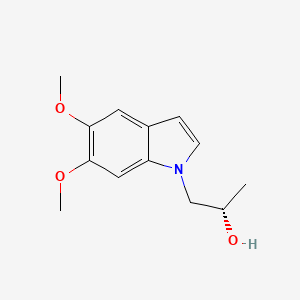
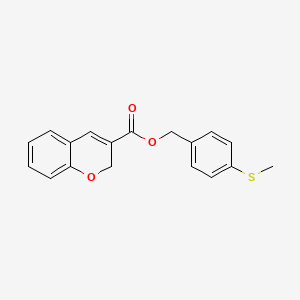
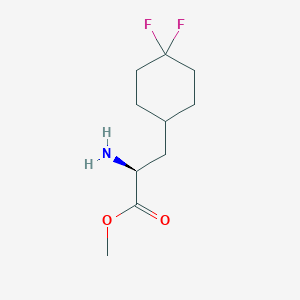
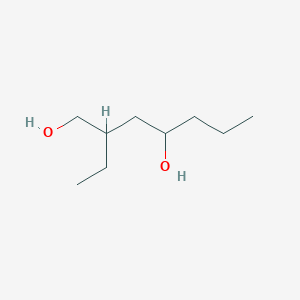
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
